3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloro(phenyl)acetate
Description
IUPAC Nomenclature and Molecular Formula
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its complex molecular architecture. The official IUPAC name is designated as 3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 2-chloro-2-phenylacetate, which systematically describes the structural components in order of priority. Alternative IUPAC naming conventions also recognize the compound as 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl chloro(phenyl)acetate, reflecting different approaches to describing the benzothiazole moiety.
The molecular formula is established as C18H17ClN2O4S, indicating a complex organic structure containing eighteen carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, four oxygen atoms, and one sulfur atom. The molecular weight is consistently reported as 392.854 daltons according to average atomic masses, with a monoisotopic mass of 392.059756 daltons. These precise mass measurements are crucial for analytical identification and characterization purposes in research applications.
Table 1.1: Molecular Composition and Physical Properties
The structural complexity of this compound arises from the presence of multiple functional groups arranged in a specific three-dimensional configuration. The benzothiazole ring system provides the core heterocyclic framework, while the propyl linker connects to the chlorophenyl acetate ester group. This arrangement creates opportunities for diverse chemical interactions and reactivity patterns that are characteristic of multifunctional organic compounds.
Properties
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 2-chloro-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c19-16(13-7-2-1-3-8-13)18(22)25-12-6-11-20-17-14-9-4-5-10-15(14)26(23,24)21-17/h1-5,7-10,16H,6,11-12H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKGVPQTTVISKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)OCCCN=C2C3=CC=CC=C3S(=O)(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloro(phenyl)acetate typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Sulfone Group: Oxidation of the benzothiazole ring using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Amino Linkage Formation: Reaction of the sulfone-substituted benzothiazole with 3-aminopropylamine.
Esterification: Finally, the amino group is reacted with chloro(phenyl)acetyl chloride under basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.
Reduction: The sulfone group can be reduced to a sulfide under reducing conditions.
Substitution: The chloro group in the ester moiety can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Further oxidized sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloro(phenyl)acetate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the compound.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The target compound shares structural motifs with other benzeneacetic acid derivatives and benzothiazole sulfonamide-containing molecules. Below is a comparative analysis of key analogs:
Key Observations :
- The target compound’s higher TPSA (93.2 vs. 26.3–65.7 in other benzeneacetic acid derivatives) suggests reduced membrane permeability compared to simpler esters .
Biological Activity
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloro(phenyl)acetate is a complex organic compound with significant potential in medicinal chemistry. This compound features a benzothiazole moiety, which is known for its diverse biological activities. The biological activity of this compound has been explored primarily through its interactions with ion channels and enzymes.
- Molecular Formula : C18H17ClN2O4S
- CAS Number : 356088-58-9
- IUPAC Name : 3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 2-chloro-2-phenylacetate
The biological activity of this compound is primarily attributed to its ability to inhibit specific ion channels and enzymes. Notably, it has shown potent inhibitory activity against the voltage-gated potassium channel Kv1.3, which is implicated in various physiological processes and pathologies such as autoimmune diseases.
In Vitro Studies
Research has demonstrated that various analogs of this compound exhibit significant inhibitory effects on Kv1.3 channels. For instance:
- Compound 8b : Demonstrated similar potency to PAP-1, a well-known Kv1.3 inhibitor, when tested using the IonWorks patch clamp assay .
- Compounds 13i and 13rr : Advanced for further studies due to their promising in vitro activity against Kv1.3 .
Comparative Analysis of Biological Activity
The following table summarizes the biological activity of different compounds related to this compound:
| Compound | Target | Activity | Reference |
|---|---|---|---|
| 8b | Kv1.3 | Similar potency to PAP-1 | |
| 13i | Kv1.3 | Advanced for in vivo studies | |
| 13rr | Kv1.3 | Advanced for in vivo studies |
Case Studies and Applications
Several studies have explored the potential therapeutic applications of this compound:
- Autoimmune Diseases : Due to its ability to inhibit Kv1.3 channels, it may serve as a therapeutic agent in treating conditions like multiple sclerosis and psoriasis.
- Cancer Research : The modulation of ion channels can influence tumor cell proliferation and apoptosis, making this compound a candidate for cancer therapy.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloro(phenyl)acetate?
The compound is synthesized via a multi-step route involving:
- Step 1 : Reaction of 1,2-benzothiazol-3-amine derivatives with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the chloroacetate intermediate. This method is analogous to the synthesis of structurally related propargyl chloroacetates .
- Step 2 : Coupling the intermediate with a substituted phenyl group under nucleophilic conditions. Optimization of reaction time and temperature is critical to avoid side reactions (e.g., hydrolysis of the chloroacetate group).
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
- X-ray crystallography : Used to resolve the stereochemistry and confirm the spatial arrangement of the benzothiazole and chloro(phenyl)acetate moieties .
- High-resolution mass spectrometry (HRMS) : Provides exact mass data (e.g., m/z 486.0954 for related compounds) to verify molecular formula .
- NMR spectroscopy : ¹H/¹³C NMR and 2D experiments (e.g., COSY, HSQC) confirm connectivity, particularly for distinguishing between regioisomers .
Advanced Research Questions
Q. What is the mechanistic basis for its activity as a KV1.3 potassium channel inhibitor?
The compound acts as a voltage-gated potassium channel blocker , specifically targeting KV1.3, which is implicated in autoimmune diseases. Key findings include:
- Structure-activity relationship (SAR) : The 1,2-benzothiazol-3-ylamino group enhances binding affinity to the channel’s outer vestibule, while the chloro(phenyl)acetate moiety influences selectivity over other KV subtypes (e.g., KV1.1, KV1.5) .
- Electrophysiological validation : Patch-clamp assays on HEK-293 cells expressing human KV1.3 show an IC₅₀ of ~50 nM, with >100-fold selectivity against KV1.2 .
Q. How can researchers optimize selectivity for KV1.3 over related ion channels in drug design?
- Modification of the benzothiazole ring : Introduction of electron-withdrawing groups (e.g., sulfonyl) reduces off-target effects on calcium-activated potassium channels .
- Probing the chloro(phenyl)acetate linker : Shortening the propyl spacer or replacing chlorine with fluorine improves metabolic stability without compromising potency .
- Computational docking : Molecular dynamics simulations identify critical residues (e.g., Tyr377, Val381) for selective binding, guiding rational design .
Q. How should researchers address discrepancies in reported potency across different experimental models?
Discrepancies may arise from:
- Assay conditions : Variability in patch-clamp protocols (e.g., voltage parameters, temperature) affects IC₅₀ values. Standardization using reference inhibitors (e.g., tetraethylammonium) is recommended .
- Cell line differences : Endogenous channel expression in primary T-cells vs. transfected HEK-293 cells alters apparent efficacy. Parallel experiments in both systems are advised .
- Batch purity : Impurities in synthetic batches (e.g., residual solvents) can modulate activity. LC-MS purity thresholds (>98%) should be enforced .
Experimental Design Considerations
Q. What in vitro and in vivo models are appropriate for evaluating its therapeutic potential?
- In vitro :
- T-cell proliferation assays : Measure inhibition of Ca²⁺-dependent signaling in human Jurkat cells .
- Cytotoxicity screening : Use HepG2 cells to assess off-target effects on metabolic enzymes (e.g., CYP3A4) .
- In vivo :
- Autoimmune disease models : Collagen-induced arthritis (CIA) in mice, with dose-dependent monitoring of cytokine levels (e.g., IL-17, TNF-α) .
Q. What strategies resolve conflicting data in metabolic stability studies?
- Microsomal stability assays : Compare liver microsomes from multiple species (e.g., human, rat) to identify species-specific degradation pathways .
- Isotope labeling : Use ¹⁴C-labeled compound to track metabolites via HPLC-radiometric detection .
Contradictions and Mitigation
- Synthetic reproducibility : Variations in yields (75% vs. 95%) are attributed to reaction temperature control. Strict adherence to −35°C in stepwise coupling is critical .
- Metabolic stability : Discrepancies between microsomal assays and in vivo data suggest species-specific metabolism. Cross-validation with humanized liver models is advised .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
